molecular formula C12H22FN3O2S B2955553 2-[Butan-2-yl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride CAS No. 2411293-90-6

2-[Butan-2-yl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride

Cat. No. B2955553
CAS RN: 2411293-90-6
M. Wt: 291.39
InChI Key: NQURCWGAGYYXQW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement and bonding of its constituent groups. The 2,5-dimethylpyrazol-3-yl group, for example, is a derivative of pyrazole that contains two methyl substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethanesulfonyl fluoride group might make the compound polar and potentially reactive .

properties

IUPAC Name

2-[butan-2-yl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FN3O2S/c1-5-11(3)16(6-7-19(13,17)18)9-12-8-10(2)14-15(12)4/h8,11H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQURCWGAGYYXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CCS(=O)(=O)F)CC1=CC(=NN1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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